molecular formula C8H8ClF2NO B1453182 5-Chloro-2-(2,2-difluoroethoxy)aniline CAS No. 1183531-14-7

5-Chloro-2-(2,2-difluoroethoxy)aniline

Cat. No. B1453182
M. Wt: 207.6 g/mol
InChI Key: ZLWVURZYSRYGJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of 5-Chloro-2-(2,2-difluoroethoxy)aniline is C8H8ClF2NO . The InChI code is 1S/C8H8ClF2NO/c9-5-2-1-3-6 (12)8 (5)13-4-7 (10)11/h1-3,7H,4,12H2 .


Physical And Chemical Properties Analysis

5-Chloro-2-(2,2-difluoroethoxy)aniline has a molecular weight of 207.61 . It is a liquid at room temperature .

Scientific Research Applications

Synthesis of 5-Chloro-2-Pentanone

5-Chloro-2-(2,2-difluoroethoxy)aniline can be used in the synthesis of 5-Chloro-2-pentanone . This compound and its derivatives are widely utilized in the pharmaceutical and agrochemical industry .

Antibacterial Agents

5-Chloro-2-pentanone, a derivative of 5-Chloro-2-(2,2-difluoroethoxy)aniline, is a precursor of many antibacterial agents . It has been successfully used to synthesize some valuable medicine components, such as quinoline, chloroquine and quinolone drugs .

Pesticides

5-Chloro-2-pentanone is also used in the synthesis of pesticides . As the main component of pesticide, 5-Chloro-2-pentanone plays a central role in weed and pest control .

Antiviral Effect

Recent research found that chloroquine, the derivate of 5-Chloro-2-pentanone, possessed the antiviral effect for SARS and COVIN-2019 .

Safety And Hazards

The safety information available indicates that 5-Chloro-2-(2,2-difluoroethoxy)aniline should be handled with caution. It is recommended to avoid dust formation, avoid contact with skin, eyes, or clothing, and to use only under a chemical fume hood . It should not be ingested, and if swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

5-chloro-2-(2,2-difluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF2NO/c9-5-1-2-7(6(12)3-5)13-4-8(10)11/h1-3,8H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWVURZYSRYGJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(2,2-difluoroethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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